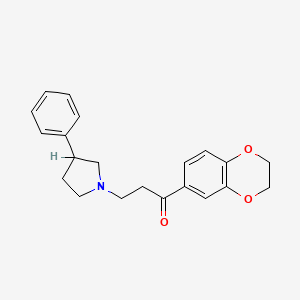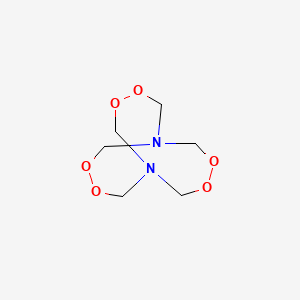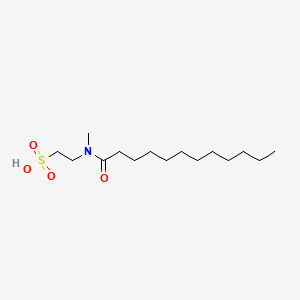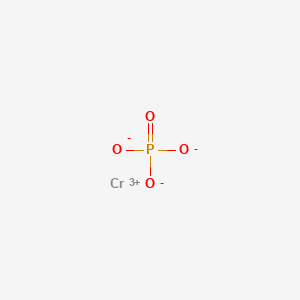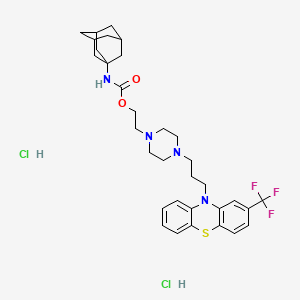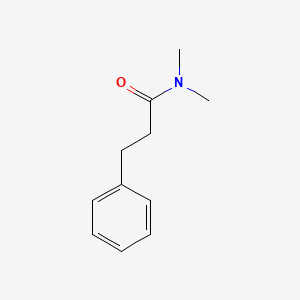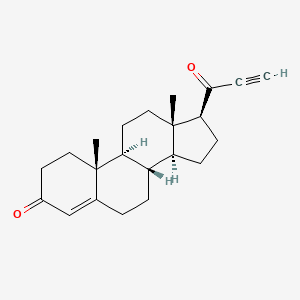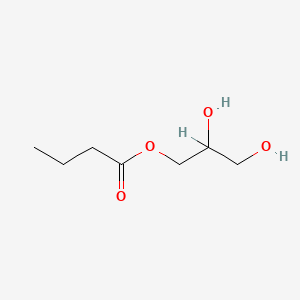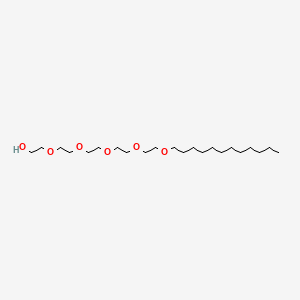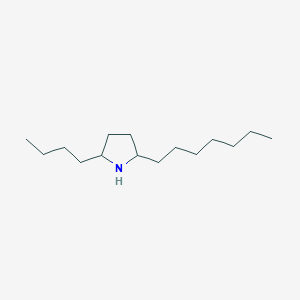
Pyrrolidine, 2-butyl-5-heptyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 2-butyl-5-heptyl- is a natural product found in Streptomyces longispororuber with data available.
Scientific Research Applications
Anticonvulsant and Analgesic Activities : A study by Góra et al. (2021) focused on synthesizing pyrrolidine-2,5-dione-acetamides as potential anticonvulsants. These compounds showed potent anticonvulsant activity in animal models and demonstrated analgesic effects, indicating their potential therapeutic applications in epilepsy and pain management.
Influence on Metabolic Pathways : Research by Matsuta et al. (2018) examined the metabolism of α-pyrrolidinophenones, related to pyrrolidine derivatives. This study highlighted the influence of alkyl chain lengths on the metabolic pathways of these compounds, which is crucial for understanding their pharmacokinetic properties.
Synthesis of Polyhydroxylated Pyrrolidines : Alves et al. (2006) Alves et al. (2006) described an efficient method for preparing polyhydroxylated pyrrolidines. These compounds have potential applications in various fields including medicinal chemistry and material science due to their unique structural properties.
Enantioselective Synthesis for Pharmaceutical Applications : Chung et al. (2005) Chung et al. (2005) discussed the enantioselective synthesis of disubstituted pyrrolidines. Such methodologies are important in pharmaceutical research for creating compounds with specific stereochemistry, which can significantly affect their biological activity.
Metabolism Studies of Synthetic Cathinones : Ishii et al. (2020) Ishii et al. (2020) explored the metabolism of synthetic cathinones containing a pyrrolidine ring. Understanding the metabolism of these compounds is vital for forensic science and toxicology.
Templates for Pyrrolidines and Pyrrolidinones Synthesis : Tschantz et al. (2003) Tschantz et al. (2003) investigated chiral bicyclic lactams as templates for synthesizing pyrrolidines and pyrrolidinones. These methods are significant for the development of novel compounds in synthetic organic chemistry.
Study of Pyrrolidine Nitroxides for Biomedical Applications : Taratayko et al. (2022) Taratayko et al. (2022) researched pyrrolidine nitroxides for their potential use in biophysical and biomedical applications. Such compounds could be useful as molecular probes due to their stability and unique chemical properties.
Dyes and Pigments Industry Applications : David et al. (2011) David et al. (2011) studied the physical-chemical properties of N-alkyl derivatives of diketopyrrolopyrrole, a class related to pyrrolidine derivatives. This research is significant for the development of new dyes and pigments with enhanced stability and desirable properties.
properties
CAS RN |
61772-92-7 |
|---|---|
Product Name |
Pyrrolidine, 2-butyl-5-heptyl- |
Molecular Formula |
C15H31N |
Molecular Weight |
225.41 g/mol |
IUPAC Name |
2-butyl-5-heptylpyrrolidine |
InChI |
InChI=1S/C15H31N/c1-3-5-7-8-9-11-15-13-12-14(16-15)10-6-4-2/h14-16H,3-13H2,1-2H3 |
InChI Key |
FIXZYWKWWCBXRZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1CCC(N1)CCCC |
Canonical SMILES |
CCCCCCCC1CCC(N1)CCCC |
synonyms |
2-butyl-5-heptylpyrrolidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-(carboxymethyl)-5-oxopyrrol-2-ylidene]methyl]-4-(carboxymethyl)-1H-pyrrol-2-yl]methylidene]-5-[[4-(2-carboxyethyl)-3-(carboxymethyl)-5-oxopyrrol-2-yl]methylidene]-4-(carboxymethyl)pyrrol-3-yl]propanoic acid](/img/structure/B1204732.png)
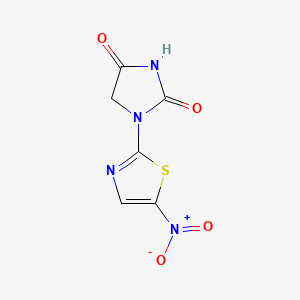
![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbut-2-enoate](/img/structure/B1204734.png)

